3-cyclobutyl-1-(prop-2-yn-1-yl)-1H-pyrazol-5-ol

Medicinal Chemistry Bioisosterism Drug Metabolism

3-Cyclobutyl-1-(prop-2-yn-1-yl)-1H-pyrazol-5-ol (CAS 2092231-14-4, molecular formula C₁₀H₁₂N₂O, MW 176.22 g/mol) belongs to the 1H-pyrazol-5-ol class, a privileged heterocyclic scaffold in medicinal chemistry. It is characterized by three purpose-built structural features: a cyclobutyl substituent at the 3-position, a propargyl (prop-2-yn-1-yl) group at the N1-position, and a hydroxyl group at the 5-position capable of participating in keto–enol tautomerism.

Molecular Formula C10H12N2O
Molecular Weight 176.21 g/mol
CAS No. 2092231-14-4
Cat. No. B1483953
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-cyclobutyl-1-(prop-2-yn-1-yl)-1H-pyrazol-5-ol
CAS2092231-14-4
Molecular FormulaC10H12N2O
Molecular Weight176.21 g/mol
Structural Identifiers
SMILESC#CCN1C(=O)C=C(N1)C2CCC2
InChIInChI=1S/C10H12N2O/c1-2-6-12-10(13)7-9(11-12)8-4-3-5-8/h1,7-8,11H,3-6H2
InChIKeySGWQRMHQPAJWEP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Cyclobutyl-1-(prop-2-yn-1-yl)-1H-pyrazol-5-ol (CAS 2092231-14-4): Structural Baseline and Compound Class Profile for Procurement Evaluation


3-Cyclobutyl-1-(prop-2-yn-1-yl)-1H-pyrazol-5-ol (CAS 2092231-14-4, molecular formula C₁₀H₁₂N₂O, MW 176.22 g/mol) belongs to the 1H-pyrazol-5-ol class, a privileged heterocyclic scaffold in medicinal chemistry . It is characterized by three purpose-built structural features: a cyclobutyl substituent at the 3-position, a propargyl (prop-2-yn-1-yl) group at the N1-position, and a hydroxyl group at the 5-position capable of participating in keto–enol tautomerism [1]. This compound serves as a dual-functional building block that combines the bioisosteric advantages of a small strained carbocycle with a terminal alkyne handle for copper(I)-catalyzed azide–alkyne cycloaddition (CuAAC) click chemistry, as demonstrated with closely related 1-propargylpyrazole systems [2].

Why 3-Cyclobutyl-1-(prop-2-yn-1-yl)-1H-pyrazol-5-ol Cannot Be Replaced by Simpler In-Class Pyrazol-5-ol Analogs


Substituting this compound with a generic pyrazol-5-ol building block—such as the unsubstituted 1-(prop-2-yn-1-yl)-1H-pyrazol-5-ol (MW 122.12 g/mol, C₆H₆N₂O) or the 1-methyl analog (3-cyclobutyl-1-methyl-1H-pyrazol-5-ol, MW 152.19 g/mol)—eliminates critical molecular recognition features . The cyclobutyl group at the 3-position is not merely a hydrophobic anchor; it functions as a metabolically more resilient bioisostere of smaller rings (e.g., cyclopropyl) [1][2]. The propargyl group at N1 provides a versatile click-chemistry handle for late-stage diversification, a capability absent in N-methyl or N-aryl analogs. Furthermore, the N1-propargyl substitution pattern exerts a distinct electronic influence on the tautomeric equilibrium of the pyrazol-5-ol ring, affecting regioselectivity in downstream N- and O-functionalization reactions [3]. These three structural features are interdependent: removing or altering any one of them fundamentally changes the compound's physicochemical properties, metabolic stability profile, and synthetic utility.

Quantitative Differentiation Evidence for 3-Cyclobutyl-1-(prop-2-yn-1-yl)-1H-pyrazol-5-ol vs. Closest Analogs: A Comparator-Driven Procurement Guide


Cyclobutyl vs. Cyclopropyl at the 3-Position: Balancing Lipophilicity and Metabolic Stability for Lead Optimization

The cyclobutyl group provides an intermediate lipophilicity profile compared to the smaller cyclopropyl ring, with predicted LogP values of 2.19 for the cyclobutyl fragment versus approximately 0.8–1.2 for cyclopropyl, representing roughly a 3- to 4-fold increase in lipophilicity . In a head-to-head metabolic stability study using human hepatocytes, cyclobutyl fentanyl exhibited a markedly lower proportion of N-dealkylation (normetabolite) relative to total metabolism compared to cyclopropyl fentanyl, where the normetabolite accounted for 82% of the total metabolic peak area [1]. This class-level inference suggests that the cyclobutyl substituent shifts the metabolic soft spot away from N-dealkylation pathways, a property that may translate to extended half-life in lead series. However, the cyclobutyl ring also introduces a degree of alicyclic ring oxidation not observed with cyclopropyl, requiring case-by-case evaluation [1].

Medicinal Chemistry Bioisosterism Drug Metabolism Physicochemical Properties

Structural Uniqueness for Tautomer Control: N1-Propargyl Substitution Directs Regioselectivity vs. N1-Methyl Analogs

1H-Pyrazol-5-ols exist in solution as equilibrating mixtures of OH-tautomer, CH-tautomer (2,4-dihydro-3H-pyrazol-3-one), and, depending on substitution, NH-tautomer forms [1][2]. In competitive N1-, N2-, O-, and C-methylation studies on 3-trifluoromethyl-1H-pyrazol-5-ol, the ratio of N1- to O-methylated products was found to be highly dependent on reaction conditions, with selective conditions achieving preferentially mono-N1-methylated or mono-O-methylated isomers [1]. The presence of an N1-propargyl substituent, as in 3-cyclobutyl-1-(prop-2-yn-1-yl)-1H-pyrazol-5-ol, pre-installs a substituent at the N1 position, thereby altering the tautomeric equilibrium in favor of the OH-tautomer and blocking N1 as a competing nucleophilic site. This distinguishes it from N1-unsubstituted analogs where competitive N1 vs. O reactivity complicates downstream derivatization and leads to isomeric mixtures [1].

Tautomerism Regioselective Synthesis Pyrazole Functionalization Click Chemistry

Click Chemistry Handle vs. Non-Alkyne Analogs: Proven CuAAC Reactivity of the 1-Propargylpyrazole Motif

The propargyl group at the N1-position enables copper(I)-catalyzed azide–alkyne cycloaddition (CuAAC), a bioorthogonal ligation strategy widely used in chemical biology and materials science. The direct precedent for this specific motif is demonstrated by Uhrich et al. (2012), who synthesized mixed pyrazolyl–triazolyl bidentate ligands via CuAAC reaction between 1-propargylpyrazole and benzyl azide or phenyl azide to yield 4-((1H-pyrazol-1-yl)methyl)-1-substituted-1H-1,2,3-triazoles (PyT and PyS) [1]. The resulting triazole–pyrazole ligands formed stable Rh(I) and Ir(I) complexes with M–N(triazole) bonds shorter than M–N(pyrazole) bonds, illustrating the stronger donating capacity of the triazolyl donor [1]. In contrast, the N1-methyl analog (3-cyclobutyl-1-methyl-1H-pyrazol-5-ol) lacks a terminal alkyne and cannot participate in CuAAC without prior functional group interconversion, representing a significant limitation for modular diversification strategies .

Click Chemistry Bioconjugation Chemical Biology Copper-Catalyzed Cycloaddition

Optimal Research and Industrial Application Scenarios for 3-Cyclobutyl-1-(prop-2-yn-1-yl)-1H-pyrazol-5-ol Based on Quantified Differentiation Evidence


Medicinal Chemistry Lead Optimization Requiring Fine-Tuned Lipophilicity and Metabolic Stability

When a cyclopropyl-substituted lead compound exhibits insufficient target engagement due to low lipophilicity, or when N-dealkylation is identified as the primary metabolic clearance pathway, 3-cyclobutyl-1-(prop-2-yn-1-yl)-1H-pyrazol-5-ol serves as a strategic replacement. The cyclobutyl group provides a predicted LogP increase of approximately 1.0–1.4 units over cyclopropyl , while simultaneously shifting metabolism away from N-dealkylation dominance, as evidenced by the fentanyl analog metabolism study where cyclobutyl substitution reduced the normetabolite fraction relative to cyclopropyl [1].

DNA-Encoded Library (DEL) and Combinatorial Library Synthesis with Defined Regiochemistry

In DEL technology and parallel library synthesis, isomeric purity is paramount for reliable screening data. The N1-propargyl substitution on 3-cyclobutyl-1-(prop-2-yn-1-yl)-1H-pyrazol-5-ol eliminates N1 as a competing nucleophilic site during on-DNA or solid-phase derivatization, reducing the number of possible regioisomeric products. This is supported by class-level evidence from Burgart et al., who demonstrated that the absence of an N1 substituent leads to competitive N1-, N2-, O-, and C-alkylation, yielding complex isomeric mixtures [2]. Pre-installation of the propargyl group at N1 simplifies analytical characterization and increases the yield of the desired single regioisomer.

Chemical Biology Probe Synthesis via CuAAC Click Conjugation

For research groups constructing fluorescent probes, biotin conjugates, or PROTAC molecules, the terminal alkyne of 3-cyclobutyl-1-(prop-2-yn-1-yl)-1H-pyrazol-5-ol enables direct CuAAC conjugation with azide-functionalized payloads. The 1-propargylpyrazole motif has been validated in the literature for click chemistry with both benzyl and phenyl azides, yielding triazole–pyrazole ligands that subsequently form stable metal complexes [3]. This eliminates the need for a separate alkyne installation step that would be required with the N1-methyl analog .

Agrochemical and Crop Protection Building Block Screening

The combination of a cyclobutyl group—a recognized bioisostere for tert-butyl and cyclopropyl in agrochemical design —with a propargyl handle makes this compound suitable for agrochemical discovery libraries. The intermediate lipophilicity (LogP fragment contribution ~2.19) positions it favorably for foliar uptake and translocation, while the alkyne enables late-stage functionalization for structure–activity relationship exploration.

Quote Request

Request a Quote for 3-cyclobutyl-1-(prop-2-yn-1-yl)-1H-pyrazol-5-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.